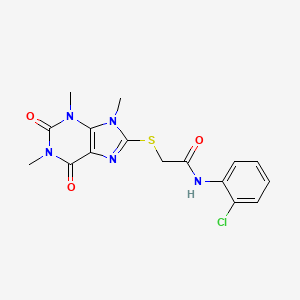

N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as TPMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TPMPA belongs to the class of purinergic receptor antagonists and has been shown to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Vibrational Spectroscopic Characterization and Molecular Interactions

The antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide, a compound structurally similar to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, was characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. Density functional theory calculations provided insights into its geometric equilibrium, inter and intra-molecular hydrogen bond formation, and harmonic vibrational wavenumbers. The study revealed the molecule's non-planar structure, emphasizing the effects of chlorine substitution and pyrimidine interactions. Natural bond orbital analysis highlighted stable hydrogen bonds contributing to molecular stability, confirmed by vibrational spectral analysis. Hirshfeld surface analysis offered a quantitative view of intermolecular interactions affecting crystal packing. This research contributes to understanding the stereo-electronic interactions and stability of similar compounds, offering a basis for further pharmacokinetic investigations and in-silico docking studies against viruses (Jenepha Mary, Pradhan, & James, 2022).

Antibacterial and Anti-Enzymatic Potential of Derivatives

A study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including compounds structurally related to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, demonstrated their multifunctional moieties. The synthesized compounds were assessed for their antibacterial and anti-enzymatic potential, supported by hemolytic activity analysis. Spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR facilitated the structural elucidation of these molecules. Antibacterial screening against specific bacterial strains identified some compounds as effective inhibitors, particularly against gram-negative bacteria. The study suggests the potential of such derivatives for developing new antibacterial agents with low cytotoxic behavior (Nafeesa et al., 2017).

Synthesis and Evaluation of Novel Derivatives for Antibacterial Activity

Research focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derivatives akin to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, showcased their potential as antibacterial agents. Utilizing 4-chlorophenoxyacetic acid as a precursor, various N-substituted derivatives were synthesized and confirmed through IR, 1H-NMR, and EI-MS spectral analysis. The compounds exhibited significant antibacterial efficacy against both gram-negative and gram-positive bacteria, with some showing comparable activity to standard antibiotics. This study underscores the therapeutic potential of such derivatives as antibacterial agents, highlighting the importance of structural modifications in enhancing bioactivity (Siddiqui et al., 2014).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLKOJLGCMYWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2555220.png)

![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)